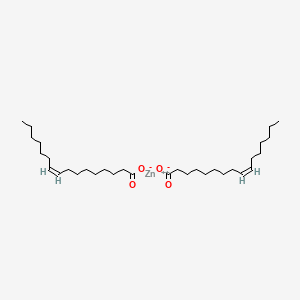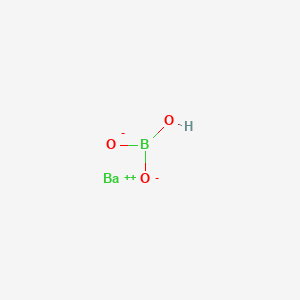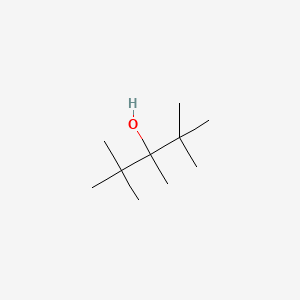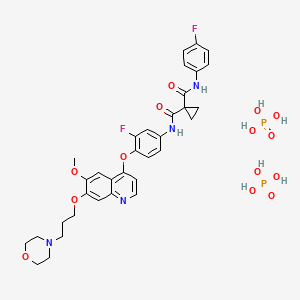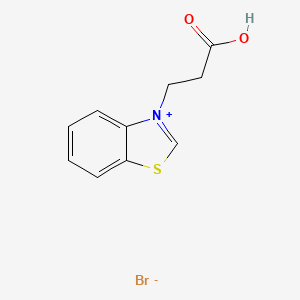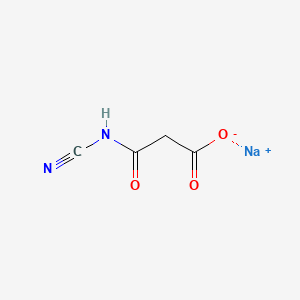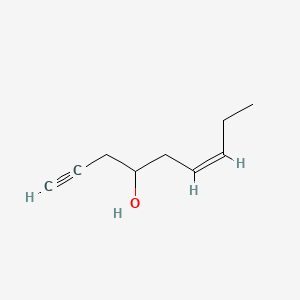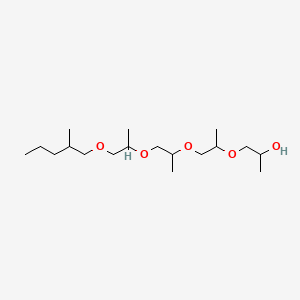
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a chemical compound known for its unique structure and properties. It is a polyether compound with multiple oxygen atoms in its backbone, which contributes to its high solubility in water and other polar solvents. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.
化学反応の分析
Types of Reactions
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
科学的研究の応用
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of enzyme interactions and protein folding.
Medicine: As a component in drug formulations and delivery systems.
Industry: In the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.
類似化合物との比較
Similar Compounds
- 4,7,10,13-Tetramethyl-5,8,11,14-tetraoxa-2-thiaheptadecan-16-ol
- Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol
Uniqueness
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is unique due to its specific polyether structure, which provides high solubility and chemical stability. Compared to similar compounds, it offers better performance in certain applications, such as drug delivery and polymer production, due to its ability to interact with a wide range of molecules.
特性
CAS番号 |
125328-89-4 |
|---|---|
分子式 |
C18H38O5 |
分子量 |
334.5 g/mol |
IUPAC名 |
1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3 |
InChIキー |
VNYBKJBTQVWUCW-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


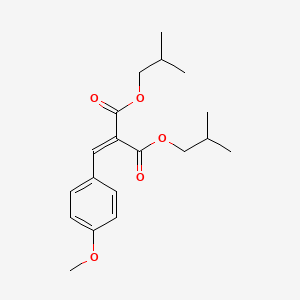
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
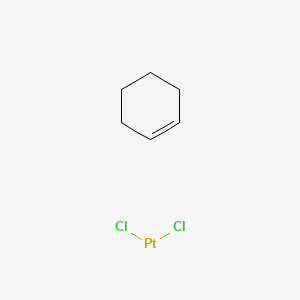

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

